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Best practices for long-term storage of NRX-103094

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Compound of Interest

Compound Name: NRX-103094

Cat. No.: B10831376

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Technical Support Center: NRX-103094

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of **NRX-103094**, alongside troubleshooting guides and frequently asked questions (FAQs) for its application in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for NRX-103094 powder?

For long-term stability, **NRX-103094** in powder form should be stored at -20°C for up to three years or at 4°C for up to two years.[1] To prevent degradation from moisture, it is crucial to keep the vial tightly sealed.[2][3]

Q2: How should I store **NRX-103094** once it is dissolved in a solvent?

Stock solutions of **NRX-103094** should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1][3] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes prior to opening to minimize condensation.[2]

Q3: What is the mechanism of action of NRX-103094?



NRX-103094 is a potent molecular glue that enhances the interaction between β -catenin and its cognate E3 ligase, SCF β -TrCP.[1][4] By stabilizing this protein-protein interaction, **NRX-103094** promotes the ubiquitination and subsequent proteasomal degradation of β -catenin.

Quantitative Data Summary

The following table summarizes the potency and binding affinity of **NRX-103094** in enhancing the interaction between β -catenin and β -TrCP.

Parameter	Value	β-Catenin Variant	Reference
EC50	62 nM	pSer33/Ser37	[1]
Kd	0.6 nM	pSer33/Ser37	[1]
EC50	457 nM	pSer33/S37A	[5]

Experimental Protocols In Vitro Ubiquitination Assay

This protocol is adapted from methodologies used to study β -catenin ubiquitination.

Materials:

- Recombinant human E1 enzyme
- Recombinant human E2 enzyme (e.g., UBE2D1/UbcH5a)
- Recombinant human SCFβ-TrCP E3 ligase complex
- Recombinant human β-catenin (wild-type or mutant)
- Human ubiquitin
- ATP solution
- Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)



- NRX-103094 stock solution (in DMSO)
- SDS-PAGE gels and buffers
- · Western blot apparatus and reagents
- Anti-β-catenin antibody
- Anti-ubiquitin antibody

Procedure:

- Prepare the ubiquitination reaction mixture in a microcentrifuge tube by combining the E1 enzyme, E2 enzyme, SCFβ-TrCP, β-catenin, and ubiquitin in the reaction buffer.
- Add the desired concentration of NRX-103094 or DMSO as a vehicle control to the reaction mixture.
- Initiate the reaction by adding ATP.
- Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane for Western blotting.
- Probe the membrane with anti- β -catenin and anti-ubiquitin antibodies to detect the ubiquitination of β -catenin.

Troubleshooting Guides Common Issues in Ubiquitination Assays



Issue	Possible Cause	Recommended Solution
No or weak ubiquitination signal	Inactive enzymes (E1, E2, E3)	Test the activity of each enzyme individually. Use freshly prepared or properly stored enzymes.
Insufficient ATP	Ensure the final ATP concentration is adequate and the ATP stock has not degraded.	
Problem with substrate	Confirm the purity and concentration of the β-catenin substrate.	_
High background	Non-specific antibody binding	Use a high-quality, specific primary antibody. Optimize antibody concentration and blocking conditions.
Contamination with deubiquitinating enzymes (DUBs)	Add a DUB inhibitor to the reaction buffer.	

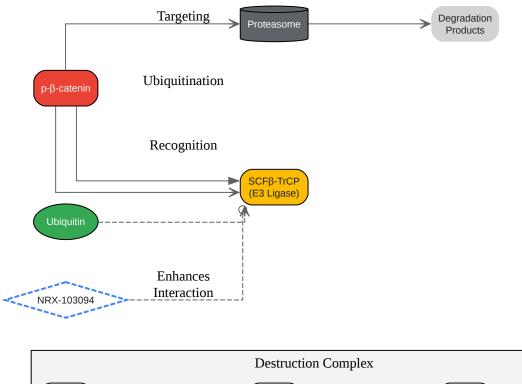
Common Issues in Co-Immunoprecipitation (Co-IP) for β -catenin: β -TrCP Interaction

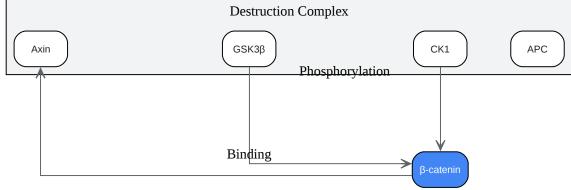


Issue	Possible Cause	Recommended Solution
No pull-down of interacting protein	Weak or transient interaction	Optimize lysis and wash buffer conditions to be less stringent. Perform the experiment at 4°C to stabilize interactions.
Antibody blocking the interaction site	Use an antibody that recognizes an epitope distant from the interaction interface.	
Low expression of bait or prey protein	Confirm protein expression levels in the lysate by Western blot before proceeding with Co-IP.	_
High non-specific binding	Insufficient washing	Increase the number and duration of washes. Add a low concentration of a non-ionic detergent to the wash buffer.
Proteins binding to the beads	Pre-clear the lysate with beads before adding the antibody.	

Visualizations



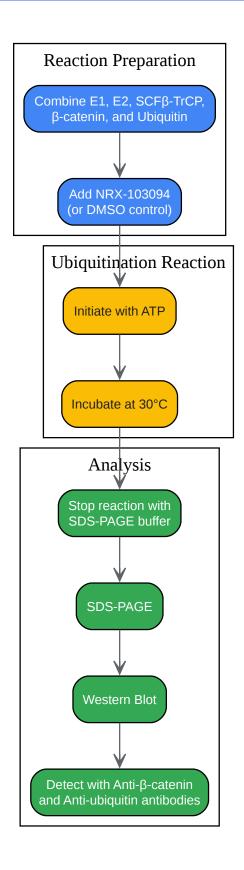




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Caption: β-catenin degradation pathway enhanced by NRX-103094.





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Caption: Experimental workflow for an in vitro ubiquitination assay.



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